5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-30147, also known as 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is a potent small moleculeRelated compounds such as ccg-50014 have been reported to inhibit rgs4, a regulator of g protein signaling
Mode of Action
CCG-1423 was found to bind directly and specifically to MRTF-A . This interaction is speculated to inhibit the nuclear import of MRTF-A/B
Biochemical Pathways
Related compounds have been shown to influence pathways related to rho signaling
Pharmacokinetics
Optimization of the ADME properties of a drug molecule is a critical part of the drug discovery process and can have a major impact on the likelihood of success of a drug .
Result of Action
Related compounds have been shown to have effects on cellular senescence and chronic diseases
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as population size, prevalence of disease, and socio-economic status can impact the efficiency of clinical commissioning groups . .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-25-19-17(21(29)26(2)22(25)30)20(24-18(23-19)15-8-5-11-31-15)32-12-16(28)27-10-9-13-6-3-4-7-14(13)27/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUFOIGYNNHSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N4CCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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